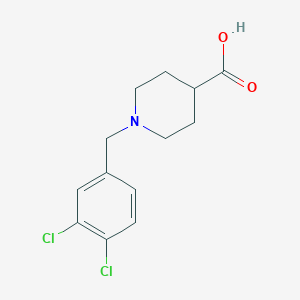

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPPZJFSPCJYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377089 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147959-16-8 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This guide provides a comprehensive, field-proven methodology for the structural elucidation of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a molecule featuring a piperidine core, a common scaffold in pharmacologically active compounds.[3][4] We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, presenting an integrated analytical workflow that functions as a self-validating system. By synergistically employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we will assemble a complete and unambiguous structural portrait of the target compound, grounded in authoritative analytical principles.

The Strategic Imperative: An Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound cannot rely on a single analytical technique. Each method provides a unique piece of the molecular puzzle, and only by integrating these orthogonal datasets can we achieve absolute confidence in the final structure.[2][5] A robust analytical strategy is not merely about data collection; it is about creating a logical framework where each result cross-validates the others.

Our approach is built on three spectroscopic pillars:

-

Mass Spectrometry (MS): To determine the precise molecular weight, confirm the elemental composition, and analyze fragmentation patterns that reveal the molecule's constituent parts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework, establishing connectivity and the precise spatial relationship of atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To rapidly identify the key functional groups present, confirming the chemical families to which the molecule belongs.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Formula and Substructures

Expertise & Experience: Mass spectrometry is our first-line technique. Its primary role is to provide the molecular weight with high precision. For halogenated compounds, it offers a critical confirmatory signature: the isotopic pattern. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a predictable and unmistakable pattern for molecules containing one or more chlorine atoms.[6][7][8]

Expected High-Resolution MS Data

For the target molecule, C₁₃H₁₅Cl₂NO₂, we anticipate the following in positive-ion electrospray ionization (ESI-MS):

-

Molecular Ion Peak ([M+H]⁺): The presence of two chlorine atoms will generate a characteristic cluster of peaks.

-

[M+H]⁺: Containing two ³⁵Cl atoms.

-

[M+2+H]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4+H]⁺: Containing two ³⁷Cl atoms.

-

-

Isotopic Ratio: The relative intensities of these peaks are predicted to be approximately 100:65:10 (or 9:6:1), which serves as a definitive indicator for the presence of two chlorine atoms.[6]

Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) provides structural insights by inducing fragmentation of the parent ion. The fragmentation pathways are governed by the weakest bonds and the stability of the resulting fragments. Key expected cleavages include:

-

Benzylic Cleavage: The C-N bond between the piperidine ring and the benzyl group is prone to cleavage, yielding a dichlorotropylium cation or a dichlorobenzyl radical/cation. This is often a dominant fragmentation pathway.[9]

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[9][10]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrument Setup: Use an electrospray ionization source in positive ion mode.

-

Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion cluster [M+H]⁺.

-

Tandem MS (MS/MS): Select the most abundant peak of the molecular ion cluster (the [M+H]⁺ with two ³⁵Cl isotopes) as the precursor ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Presentation: Expected MS Peaks

| m/z (Expected) | Interpretation |

| 288.05 / 290.05 / 292.04 | [M+H]⁺ cluster for C₁₃H₁₆Cl₂NO₂⁺, showing the characteristic 100:65:10 intensity ratio for two chlorine atoms. |

| 159.97 / 161.97 / 163.96 | Dichlorobenzyl cation fragment [C₇H₅Cl₂]⁺ resulting from benzylic cleavage. |

| 129.09 | Piperidine-4-carboxylic acid fragment following loss of the dichlorobenzyl group. |

NMR Spectroscopy: Assembling the Atomic Framework

Expertise & Experience: If MS provides the formula, NMR spectroscopy provides the architectural blueprint. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[11] The chemical shift of each nucleus reveals its electronic environment, integration in ¹H NMR tells us the number of protons, and splitting patterns reveal neighboring protons.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically observed far downfield (>10 ppm). This peak will disappear upon shaking the sample with D₂O, a classic confirmatory test.

-

Aromatic Protons (3H): The 3,4-disubstituted pattern on the benzene ring will produce three distinct signals in the 7.2-7.5 ppm range. We expect a doublet for the proton at C2', a doublet of doublets for the proton at C6', and a doublet for the proton at C5'. The electron-withdrawing nature of chlorine atoms causes these protons to be deshielded (shifted downfield).[12]

-

Benzylic Protons (-CH₂-Ar): A sharp singlet at approximately 3.5-3.7 ppm, integrating to 2H. These protons are adjacent to both the aromatic ring and the piperidine nitrogen.

-

Piperidine Protons (9H): These signals will appear in the aliphatic region (approx. 1.5-3.2 ppm). The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield. The methine proton at C4, attached to the carboxylic acid, will likely be a multiplet around 2.4-2.6 ppm. The remaining methylene protons will present as complex, overlapping multiplets.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

Carbonyl Carbon (-COOH): A low-intensity signal in the highly deshielded region of 175-185 ppm.

-

Aromatic Carbons (6C): Six distinct signals between 125-140 ppm. The two carbons directly attached to the chlorine atoms (C3' and C4') will be identifiable, as will the other four aromatic carbons.[13]

-

Benzylic Carbon (-CH₂-Ar): A signal around 60-63 ppm.

-

Piperidine Carbons (5C): Five signals in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will appear around 52-55 ppm. The methine carbon (C4) will be around 40-43 ppm, and the remaining methylene carbons (C3 and C5) will be the most upfield, around 28-32 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

(Optional but Recommended) 2D NMR: Acquire a COSY spectrum to confirm ¹H-¹H correlations (neighboring protons) and an HSQC or HMBC spectrum to definitively assign protons to their respective carbons.

Data Presentation: Predicted NMR Shifts

¹H NMR

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| >10.0 | br s | 1H | -COOH |

| ~7.45 | d | 1H | Aromatic H (C2' or C5') |

| ~7.40 | dd | 1H | Aromatic H (C6') |

| ~7.20 | d | 1H | Aromatic H (C5' or C2') |

| ~3.60 | s | 2H | Benzyl -CH₂- |

| ~3.0-3.2 | m | 2H | Piperidine H (C2/C6, eq) |

| ~2.4-2.6 | m | 1H | Piperidine H (C4) |

| ~2.1-2.3 | m | 2H | Piperidine H (C2/C6, ax) |

| ~1.8-2.0 | m | 2H | Piperidine H (C3/C5, eq) |

| ~1.6-1.8 | m | 2H | Piperidine H (C3/C5, ax) |

¹³C NMR

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~178 | -COOH |

| ~138 | Aromatic C (quaternary) |

| ~132 | Aromatic C (quaternary, C-Cl) |

| ~131 | Aromatic C (quaternary, C-Cl) |

| ~130.5 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~62 | Benzyl -CH₂- |

| ~53 | Piperidine C2 / C6 |

| ~41 | Piperidine C4 |

| ~29 | Piperidine C3 / C5 |

FT-IR Spectroscopy: Confirming the Chemical Motifs

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For our target compound, the most telling feature will be the extremely broad O-H stretch of the carboxylic acid, which is a result of strong hydrogen-bonded dimerization.[14][15] This, combined with the strong carbonyl absorption, provides definitive evidence for the -COOH group.

Expected IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[16]

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850 and 3050 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): An intense, sharp band located at ~1700-1725 cm⁻¹.[15]

-

C=C Stretch (Aromatic): Several medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 2850-3050 | Medium, Sharp | C-H Stretch (Aliphatic & Aromatic) |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450-1600 | Medium | C=C Stretch (Aromatic Ring) |

| 1210-1320 | Medium | C-O Stretch (Carboxylic Acid) |

| < 850 | Strong | C-Cl Stretch |

Conclusion: The Power of Integrated Evidence

The structural elucidation of this compound is achieved not by a single data point, but by the convergence of evidence from a suite of orthogonal analytical techniques.

-

Mass Spectrometry unequivocally establishes the molecular formula, C₁₃H₁₅Cl₂NO₂, through its high-resolution mass and the unmistakable isotopic pattern confirming two chlorine atoms.

-

FT-IR Spectroscopy provides definitive proof of the key functional groups: the carboxylic acid (broad O-H and sharp C=O stretches) and the aromatic ring.

-

¹H and ¹³C NMR Spectroscopy meticulously assembles these pieces, mapping out the precise connectivity of the dichlorobenzyl group to the nitrogen of the piperidine ring, and the carboxylic acid to the C4 position.

This self-validating system of cross-referenced data provides the highest level of confidence required in drug discovery and development, ensuring that the molecule in hand is precisely the molecule intended.[17][18]

Caption: Correlation of spectroscopic data to the final confirmed structure. (Note: Image placeholder represents the 2D chemical structure).

References

- Benchchem.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- Benchchem.

- R. G. Livesey, et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.

- TIJER.

- Chemass. Pharmaceutical Impurity Analysis Overview.

- Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW.

- Universidad de Chile.

- Chemguide. mass spectra - the M+2 peak.

- PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- Chemistry LibreTexts. (2020). 16.

- Chemistry LibreTexts. (2023).

- Williams, A. J., et al. (2015). The Chemical Validation and Standardization Platform (CVSP)

- Dias, H. J., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- ACS Publications. (2025). Ascertaining a Structural Basis in Drug Discovery and Development | Journal of Medicinal Chemistry.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.

- LookChem. This compound.

- University of Puget Sound.

- Chemistry Stack Exchange. (2018).

- YouTube. (2021).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. One moment, please... [chemass.si]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. youtube.com [youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. echemi.com [echemi.com]

- 17. The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this guide also serves as a methodological framework, detailing robust experimental protocols for the determination of its key physicochemical parameters. By synthesizing established theoretical principles with practical, field-proven experimental designs, this document aims to empower researchers to fully characterize this and similar molecules, ensuring data integrity and accelerating drug discovery pipelines.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical properties. Parameters such as lipophilicity (LogP), ionization constant (pKa), and aqueous solubility are not mere academic data points; they are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these properties is paramount for rational drug design, enabling chemists to fine-tune molecular structures for optimal pharmacokinetic and pharmacodynamic outcomes.[1][2]

This compound, with its dichlorinated benzyl moiety and piperidine carboxylic acid core, presents a structural motif with potential for diverse biological activities. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.[3][4][5] This guide provides a detailed examination of its known properties and outlines the necessary experimental work to build a complete physicochemical profile.

Molecular Identity and Core Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and basic molecular properties.

| Property | Value | Source |

| Chemical Name | This compound | [6][7] |

| CAS Number | 147959-16-8 | [6][7] |

| Molecular Formula | C₁₃H₁₅Cl₂NO₂ | [6][7] |

| Molecular Weight | 288.17 g/mol | [6] |

| Polar Surface Area (PSA) | 40.54 Ų | [6] |

Structure:

Caption: Chemical structure of this compound.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes.[2]

Predicted Lipophilicity

While experimental determination is the gold standard, in silico predictions can provide valuable initial estimates.

| Parameter | Predicted Value | Source |

| LogP | 3.22790 | [6] |

This predicted value suggests that this compound is a moderately lipophilic compound.

Experimental Determination of LogP: The Shake-Flask Method

The "shake-flask" method remains the definitive technique for LogP determination.[8] It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Dissolution: Dissolve a precisely weighed amount of the compound in the aqueous phase.

-

Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Ionization Constant (pKa): A Determinant of Solubility and Receptor Interaction

The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn influences its solubility, permeability, and ability to interact with biological targets.[1][9][10] For this compound, both the carboxylic acid and the piperidine nitrogen are ionizable groups.

Predicted pKa

While no specific predicted pKa values were found in the initial search, it is expected that the carboxylic acid will have a pKa in the acidic range (typically 3-5 for carboxylic acids), and the piperidine nitrogen will have a pKa in the basic range (typically 8-11 for tertiary amines).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[11]

Protocol:

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system if solubility is low.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple pKa values, multiple inflection points will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[12][13]

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is also the gold standard for determining thermodynamic solubility.

Protocol:

-

Equilibration: Add an excess amount of the solid compound to a buffered aqueous solution of a specific pH.

-

Shaking: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC, LC-MS).

-

Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Synthesis and Spectral Analysis

While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a general synthetic approach can be inferred from the synthesis of similar piperidine derivatives. A plausible route would involve the N-alkylation of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride.

General Synthetic Scheme:

Piperidine-4-carboxylic acid + 3,4-Dichlorobenzyl chloride → this compound

Characterization of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine ring, the benzyl group, and the aromatic ring.[14]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for this compound was identified. However, based on the safety information for related dichlorobenzyl and piperidine derivatives, the following precautions are recommended:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1][11][15]

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has presented its known physicochemical properties and, more importantly, has provided a detailed roadmap for the experimental determination of its key characteristics. By following the outlined protocols for LogP, pKa, and solubility, researchers can generate the high-quality, reliable data necessary to make informed decisions in the development of new therapeutic agents. The principles and methodologies described herein are broadly applicable and serve as a valuable resource for the comprehensive characterization of novel chemical entities.

References

- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1483-1496.

- Abuelizz, H. A., Anwer, M. K., & Al-shakliah, N. S. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 863-877.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Hendriksen, B. A., Felix, C. A., & E. L. (2000). Development of Methods for the Determination of pKa Values. Spectroscopy Europe, 12(4).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

-

Semantic Scholar. (2001). Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

-

ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

-

CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum [chemicalbook.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound|lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. iris.unica.it [iris.unica.it]

- 9. scbt.com [scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

biological activity of dichlorobenzylpiperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Dichlorobenzylpiperidine Derivatives

Abstract

Dichlorobenzylpiperidine derivatives represent a versatile class of chemical compounds with a wide spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core biological activities associated with these derivatives, focusing on their molecular targets and mechanisms of action. Key areas of activity discussed include the modulation of sigma (σ) receptors for applications in oncology and neurodegenerative diseases, the blockade of L-type calcium channels for cardiovascular conditions, neuroprotective effects stemming from antioxidant and anti-inflammatory properties, and antifungal activity through mechanisms such as succinate dehydrogenase inhibition. This document synthesizes field-proven insights with technical accuracy, detailing structure-activity relationships (SAR), providing step-by-step experimental protocols for biological evaluation, and presenting quantitative data in a structured format. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of dichlorobenzylpiperidine derivatives.

Introduction to the Dichlorobenzylpiperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast number of pharmaceuticals and natural alkaloids, playing a crucial role in the pharmaceutical industry[1]. Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. When combined with a dichlorobenzyl moiety, the resulting dichlorobenzylpiperidine scaffold gives rise to compounds with significant and diverse biological activities. The position of the chlorine atoms on the benzyl ring, along with substitutions on the piperidine nitrogen and other positions, dictates the compound's affinity for various biological targets and its overall pharmacological profile. This guide delves into the primary biological activities reported for this chemical class, elucidating the molecular mechanisms and the structural features essential for these actions.

Key Biological Activities and Molecular Targets

The dichlorobenzylpiperidine core has been successfully exploited to develop ligands for several important biological targets. The following sections detail the most prominent of these activities.

Modulation of Sigma (σ) Receptors

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins involved in a wide range of cellular functions, including signaling, apoptosis, and metabolic regulation[2]. They are not opioid receptors, despite their historical association[2]. These receptors have emerged as promising targets for therapeutic intervention in cancer and neurodegenerative diseases[3].

Piperidine derivatives have been extensively investigated as high-affinity ligands for sigma receptors[4]. The dichlorobenzyl group often serves as a key pharmacophore that influences binding affinity and selectivity.

-

Mechanism of Action : Dichlorobenzylpiperidine derivatives can act as agonists or antagonists at σ1 and σ2 receptors. For instance, σ2 receptor ligands can induce cell death in tumor cells, linking them to apoptotic pathways[5]. The σ1 receptor, located at the mitochondrial-associated endoplasmic reticulum membrane, modulates Ca²+ signaling and is involved in mitochondrial metabolic regulation[2]. Agonism at the σ1 receptor, as seen with the drug pridopidine, has shown neuroprotective effects in models of Huntington's Disease[3].

-

Therapeutic Implications : The ability of these derivatives to bind to sigma receptors makes them candidates for:

Calcium Channel Blockade

Calcium Channel Blockers (CCBs) are a class of drugs used to treat cardiovascular conditions such as hypertension and angina[6]. They function by inhibiting the influx of extracellular Ca²+ through L-type voltage-dependent calcium channels (VDCCs) in vascular smooth muscle and cardiac tissues[7][8]. The 1,4-dihydropyridine (DHP) class of CCBs is particularly well-known, and many piperidine-containing structures are designed as DHP analogs[8].

-

Mechanism of Action : Dichlorobenzylpiperidine derivatives designed as DHP analogs act as calcium antagonists. They bind to L-type calcium channels, preventing the influx of calcium ions into smooth muscle cells[6][8]. This leads to vasodilation, a decrease in systemic vascular resistance, and a subsequent reduction in blood pressure[9].

-

Structure-Activity Relationship (SAR) : For DHP-type compounds, the presence of an aryl group (such as dichlorobenzyl) at the 4-position of the dihydropyridine ring is a fundamental requirement for optimal activity[10]. The specific substitution pattern on the phenyl ring significantly influences the receptor-binding activity[10]. Some synthesized nifedipine analogues with a chlorophenyl substituent have shown activity similar to or greater than nifedipine itself[7].

Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's are multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation[11][12][13]. Dichlorobenzylpiperidine derivatives have shown promise as neuroprotective agents through various mechanisms, often acting as multi-target directed ligands.

-

Mechanisms of Neuroprotection :

-

Antioxidant and Anti-inflammatory Effects : Many derivatives exhibit potent antioxidant properties, scavenging free radicals and reducing oxidative damage, a key factor in neuronal death[12][13].

-

Cholinesterase Inhibition : Some derivatives show moderate to significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a primary strategy in Alzheimer's therapy to increase acetylcholine levels in the brain[11][14].

-

Inhibition of Aβ Aggregation : Certain compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease[11][14].

-

GSK-3β Inhibition : The inhibition of glycogen synthase kinase 3-beta (GSK-3β) is another important mechanism, as this enzyme is involved in tau protein hyperphosphorylation, another key pathological feature of Alzheimer's[12][13].

-

One study highlighted a cyclopentaquinoline derivative hybridized with 3,5-dichlorobenzoic acid that exhibited moderate cholinesterase inhibition, significant inhibition of Aβ aggregation, and acceptable neuroprotective activity[11][14].

Antifungal Activity

The dichlorobenzyl moiety is also a key feature in certain antifungal agents. Specifically, 3,5-dichlorobenzyl derivatives have been explored for their potent fungicidal properties.

-

Mechanism of Action : A primary target for these antifungal compounds is succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain[15]. By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death. This mechanism is analogous to that of commercial carboxamide fungicides like boscalid[15].

-

Efficacy : A study on 3,5-dichlorobenzyl ester derivatives revealed compounds with remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid[15].

Structure-Activity Relationship (SAR) Analysis

The is highly dependent on their specific chemical structure. Relating these structural variations to the observed biological effects is key to designing more potent and selective drug candidates[16].

Key SAR Insights:

-

Piperidine Core : The piperidine ring serves as a robust scaffold. Its nitrogen atom is a common point for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties[1].

-

Dichlorobenzyl Group : The position of the chlorine atoms (e.g., 2,4-, 3,4-, 3,5-dichloro) is critical. For instance, the 3,5-dichloro substitution was found to be a highly active fragment for antifungal activity[15]. In DHP-type calcium channel blockers, the substitution pattern on the phenyl ring at the 4-position directly affects receptor binding[10].

-

Linker : The nature and length of the linker connecting the dichlorobenzyl group to the piperidine ring can influence binding affinity and selectivity for targets like sigma receptors.

-

Substitutions on the Piperidine Ring : Modifications at other positions of the piperidine ring can confer additional properties. For example, in fentanyl-related piperidines, substitutions at the 4-position are crucial for their potent narcotic agonist activity[17].

The following diagram illustrates the general SAR principles for dichlorobenzylpiperidine derivatives, highlighting key modification sites and their typical impact on biological activity.

Caption: General SAR for Dichlorobenzylpiperidine Derivatives.

Methodologies for Biological Evaluation

To assess the biological activities of novel dichlorobenzylpiperidine derivatives, a series of standardized in vitro and in vivo assays are employed. The causality behind these experimental choices lies in isolating and quantifying the interaction of the compound with its intended molecular target.

Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors.

Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from sigma receptors in a specific tissue preparation.

Materials:

-

Tissue homogenate: Guinea pig brain for σ1, rat liver for σ2[4].

-

Radioligand: (+)-[³H]pentazocine for σ1, [³H]-DTG for σ2[4].

-

Test compounds (dichlorobenzylpiperidine derivatives) at various concentrations.

-

Non-specific binding control: Haloperidol (high concentration).

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, the specific radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Control Groups: Prepare tubes for total binding (no competitor) and non-specific binding (with a high concentration of haloperidol).

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: In Vitro Calcium Channel Blocking Assay

This protocol evaluates the functional effect of test compounds on vascular smooth muscle contraction, a direct consequence of calcium channel blockade.

Objective: To measure the ability of a test compound to relax vascular tissue pre-contracted by a high potassium concentration, which induces calcium influx.

Materials:

-

Porcine coronary artery segments[18].

-

Krebs-Henseleit Solution (KHS)[18].

-

High Potassium (K+) KHS (depolarizing solution).

-

Test compounds and reference drug (e.g., nifedipine, verapamil)[18].

-

Organ bath system with force transducers.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate porcine coronary arteries and cut them into rings (2-3 mm).

-

Mounting: Suspend the arterial rings in an organ bath filled with KHS, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a stable resting tension.

-

Contraction: Induce a sustained contraction by replacing the normal KHS with a high K+ KHS. This depolarization opens L-type calcium channels, causing calcium influx and muscle contraction.

-

Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, add the test compound to the bath in a cumulative manner (increasing concentrations).

-

Measurement: Record the relaxation response at each concentration until a maximal response is achieved.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the high K+ solution. Plot the percentage of relaxation against the logarithm of the compound concentration. Calculate the EC50 or pEC50 value, which represents the potency of the compound as a vasodilator.

Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor.

Objective: To quantify the neuroprotective effect of a test compound on cultured neuronal cells exposed to hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).

Materials:

-

Neuronal cell line (e.g., SK-N-SH, SH-SY5Y) or primary neurons.

-

Cell culture medium and supplements.

-

Oxidative stressor (e.g., H₂O₂, Aβ₄₂ peptide)[19].

-

Test compounds.

-

MTT reagent or similar viability assay kit.

-

Plate reader.

Step-by-Step Methodology:

-

Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells (except for the control group) and co-incubate with the test compound for 24 hours.

-

Viability Assessment (MTT Assay):

-

Remove the treatment medium.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

-

Quantification: Measure the absorbance of the solution in each well using a plate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the test compound concentration to determine the protective effect.

The following workflow diagram illustrates the general process for screening and evaluating dichlorobenzylpiperidine derivatives.

Caption: High-Level Drug Discovery Workflow for Novel Derivatives.

Conclusion and Future Directions

Dichlorobenzylpiperidine derivatives are a pharmacologically rich class of compounds with demonstrated activities against a range of significant therapeutic targets. Their ability to modulate sigma receptors, block calcium channels, provide neuroprotection, and exhibit antifungal effects underscores the versatility of this chemical scaffold. The structure-activity relationships elucidated to date provide a strong foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on optimizing these derivatives into lead compounds for specific diseases. This includes enhancing selectivity between sigma receptor subtypes, developing multi-target ligands for complex neurodegenerative diseases, and exploring novel mechanisms of action. Further in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of the chemical space around the dichlorobenzylpiperidine core holds considerable promise for the discovery of next-generation therapeutics.

References

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Knez, D., et al. (2021). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. Available at: [Link]

-

MDPI. (n.d.). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. PubMed Central. Available at: [Link]

-

Li, P., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]

-

MDPI. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

-

Choon, Y. A., et al. (2012). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. PubMed. Available at: [Link]

-

Nicholson, H. E., et al. (2017). Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives. PubMed Central. Available at: [Link]

-

ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. Available at: [Link]

-

Knez, D., et al. (2021). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). (PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

-

MDPI. (n.d.). Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. MDPI. Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. MDPI. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. MDPI. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2002). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Available at: [Link]

-

Taylor & Francis. (n.d.). Dihydropyridine calcium channel blockers – Knowledge and References. Taylor & Francis. Available at: [Link]

-

PubMed Central. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central. Available at: [Link]

-

Eddine, R., et al. (2021). Sigma receptors [σRs]: biology in normal and diseased states. PubMed Central. Available at: [Link]

-

YouTube. (2023). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. YouTube. Available at: [Link]

-

MDPI. (n.d.). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. MDPI. Available at: [Link]

-

The Journal of Engineering Research. (2010). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. The Journal of Engineering Research. Available at: [Link]

-

Hand, R. A., et al. (2025). Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Calcium Channel Blockers. NCBI Bookshelf. Available at: [Link]

-

Carroll, F. I., et al. (2012). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 17. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thescipub.com [thescipub.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Substituted Piperidine Carboxylic Acids

Foreword: Deconstructing Complexity in Drug Action

Part 1: The Foundational Principle - Target Identification

The journey to understanding the mechanism of action of any therapeutic agent begins with the unambiguous identification of its molecular target. For substituted piperidine carboxylic acids, this is a critical step that dictates the entire subsequent investigative path.

Affinity-Based Target Discovery

A powerful and direct approach to target identification is to leverage the inherent binding affinity of the molecule itself. Affinity chromatography is a classic and highly effective technique for this purpose.[1][2]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis and Immobilization:

-

Rationale: To "fish" for the target protein, the substituted piperidine carboxylic acid must be anchored to a solid support. This requires synthesizing a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an amine). The linker is crucial to ensure the core pharmacophore is spatially accessible to the target protein without steric hindrance from the chromatography matrix.

-

Procedure: Covalently couple the synthesized probe to an activated sepharose or agarose resin. Thoroughly wash the resin with alternating high and low pH buffers to remove any non-covalently bound probe, a critical step to prevent false positives from ligand leakage.

-

-

Cell Lysate Preparation:

-

Rationale: The goal is to capture the target protein in its native, functional conformation. Therefore, cell or tissue lysates must be prepared using non-denaturing detergents (e.g., CHAPS or Triton X-100) and a cocktail of protease and phosphatase inhibitors to preserve protein integrity.

-

Procedure: Homogenize the biological sample in a suitable lysis buffer. Clarify the lysate by high-speed centrifugation to remove insoluble cellular debris.

-

-

Affinity Capture and Elution:

-

Rationale: This is the core of the experiment. The lysate is incubated with the immobilized probe. The key to ensuring specificity is the elution strategy. A competitive elution with an excess of the free, unmodified substituted piperidine carboxylic acid is the gold standard. This ensures that only proteins specifically bound to the pharmacophore are displaced, providing a built-in validation of the interaction.

-

Procedure:

-

Incubate the clarified lysate with the probe-conjugated resin.

-

Perform extensive washing with the lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by incubating the resin with a high concentration of the free substituted piperidine carboxylic acid.

-

-

-

Protein Identification:

-

Rationale: The eluted proteins must be identified. Mass spectrometry is the definitive method for this.

-

Procedure: Resolve the eluate using SDS-PAGE and visualize with a sensitive stain like silver or Coomassie blue. Excise the protein bands that appear specifically in the competitive elution lane and identify them using LC-MS/MS.

-

Genetic and Genomic Approaches for Target Validation

While affinity-based methods are powerful, genetic approaches provide orthogonal validation. Techniques like CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance to the compound, strongly implicating the encoded protein as the target.[3]

Part 2: Case Study - The Gabapentinoids

Perhaps the most well-known examples of substituted piperidine carboxylic acids are gabapentin and pregabalin. While designed as analogs of the neurotransmitter GABA, their primary mechanism of action is distinct and serves as an excellent case study.[4][5]

The True Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

Initial hypotheses centered on GABA receptors, but binding studies and functional assays revealed that gabapentinoids do not act on these targets. Instead, their high-affinity binding site was identified as the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7] This discovery was a pivotal moment, redirecting research and explaining the clinical efficacy of these drugs in neuropathic pain and epilepsy.[5]

The Signaling Pathway: Attenuation of Neurotransmitter Release

The binding of gabapentinoids to the α2δ-1 subunit does not directly block the ion-conducting pore of the calcium channel. Instead, it is thought to modulate the trafficking and function of the channel complex.[8] This leads to a reduction in the density of functional VGCCs at the presynaptic terminal. The consequence is a decrease in calcium influx during neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P. This dampening of hyperexcitable neuronal signaling is the basis of their therapeutic effects.

Caption: The signaling pathway of gabapentinoids at the presynaptic terminal.

Functional Validation: Patch-Clamp Electrophysiology

Identifying a binding partner is not enough; one must demonstrate a functional consequence. Patch-clamp electrophysiology is the definitive technique for studying the function of ion channels in real-time.[9][10][11][12]

Experimental Protocol: Whole-Cell Voltage Clamp

-

System Selection:

-

Rationale: To isolate the effect on a specific channel type, a heterologous expression system (e.g., HEK293 or CHO cells) is often used. These cells do not endogenously express the target channel, so they can be co-transfected with the cDNAs for the pore-forming α1 subunit, the β subunit, and the α2δ-1 subunit of the VGCC. This allows for a clean, unambiguous assessment of the compound's effect on a defined molecular entity.

-

Procedure: Transfect cells with the appropriate channel subunit plasmids. Allow 24-48 hours for protein expression.

-

-

Recording Configuration:

-

Rationale: The whole-cell configuration provides electrical access to the entire cell, allowing the experimenter to control the membrane potential (voltage-clamp) and record the total current flowing through all channels on the cell surface.

-

Procedure: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a cell. Gentle suction is applied to form a high-resistance "gigaohm" seal. A further pulse of suction ruptures the membrane patch, establishing the whole-cell configuration.

-

-

Voltage Protocol and Drug Application:

-

Rationale: VGCCs are activated by depolarization. A voltage protocol is applied where the cell is held at a negative resting potential (e.g., -80 mV) and then stepped to a series of more positive potentials to elicit channel opening. To measure the effect of the compound, baseline currents are recorded first, then the compound is applied via the extracellular perfusion system, and the currents are recorded again.

-

Procedure:

-

Record baseline calcium currents using a depolarizing voltage step.

-

Perfuse the bath with a solution containing the substituted piperidine carboxylic acid.

-

After a sufficient incubation period, record the currents again using the same voltage protocol.

-

-

-

Data Analysis:

-

Rationale: The peak amplitude of the inward calcium current is measured before and after drug application. A reduction in current amplitude in the presence of the drug provides direct evidence of functional inhibition.

-

Procedure: Calculate the percentage of current inhibition at various drug concentrations to generate a dose-response curve and determine the IC50 value.

-

Caption: A logical workflow for validating the mechanism of action.

Part 3: The Importance of Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing lead compounds and for confirming that the observed biological activity is due to interaction with the identified target. Subtle changes to the piperidine ring substitutions or the stereochemistry of the carboxylic acid can have profound effects on binding affinity.[8][13]

Quantitative Data: Binding Affinities of Gabapentinoids for α2δ-1

| Compound | Key Structural Feature | Binding Affinity (Ki) | Reference |

| Gabapentin | Cyclohexyl ring | ~140 nM | [6] |

| Pregabalin | (S)-isobutyl group | ~32 nM | [13] |

The addition of the isobutyl group at the 3-position in pregabalin significantly increases its binding affinity for the α2δ-1 subunit compared to gabapentin. This type of data is critical for guiding medicinal chemistry efforts and reinforces the specific nature of the drug-target interaction.

Conclusion

Elucidating the mechanism of action of substituted piperidine carboxylic acids is a multidisciplinary endeavor that requires a logical, evidence-based approach. By integrating techniques from chemical biology, genetics, and biophysics, we can build a comprehensive and validated model of drug action. The principles outlined in this guide—emphasizing specific, validated experimental choices like competitive elution in affinity chromatography and the use of isolated recombinant systems in functional assays—provide a robust framework for achieving this goal. This rigorous, causality-driven approach is not merely an academic exercise; it is the foundation of modern, rational drug development.

References

-

Title: Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutryic acid agonists and uptake inhibitors Source: PubMed URL: [Link]

-

Title: Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels Source: PubMed URL: [Link]

-

Title: Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein Source: PubMed URL: [Link]

-

Title: Identifying mechanism-of-action targets for drugs and probes Source: PubMed Central URL: [Link]

-

Title: Electrophysiological Approaches for the Study of Ion Channel Function Source: PubMed Central URL: [Link]

-

Title: Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis Source: ACS Publications URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central URL: [Link]

-

Title: Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain Source: MDPI URL: [Link]

-

Title: Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids Source: ResearchGate URL: [Link]

-

Title: Affinity Chromatography Source: Creative Biolabs URL: [Link]

-

Title: Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein Source: ACS Publications URL: [Link]

-

Title: Mechanism of Action (MOA) Source: Sygnature Discovery URL: [Link]

-

Title: Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors Source: ResearchGate URL: [Link]

-

Title: Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications Source: PubMed Central URL: [Link]

-

Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies Source: PubMed Central URL: [Link]

-

Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: PubMed Central URL: [Link]

-

Title: Targeting of Voltage-Gated Calcium Channel α2δ-1 Subunit to Lipid Rafts Is Independent from a GPI-Anchoring Motif Source: PLOS One URL: [Link]

-

Title: Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). Source: ResearchGate URL: [Link]

-

Title: The Patch Clamp Technique in Ion Channel Research Source: ResearchGate URL: [Link]

-

Title: Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief Source: PubMed Central URL: [Link]

-

Title: 5-HT2A receptor Source: Wikipedia URL: [Link]

-

Title: Experimental Methods for Identifying Drug-Drug Interactions Source: Creative Bioarray URL: [Link]

-

Title: Structural basis for CaVα2δ:gabapentin binding Source: PubMed Central URL: [Link]

-

Title: Affinity chromatography Source: Wikipedia URL: [Link]

-

Title: 3.1 Patch-Clamp Electrophysiology Source: The Claremont Colleges Pressbooks URL: [Link]

-

Title: Drug Target Identification Methods After a Phenotypic Screen Source: CDD Vault URL: [Link]

-

Title: Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels Source: PubMed Central URL: [Link]

-

Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

-

Title: Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein Source: ACS Publications URL: [Link]

-

Title: A Short Guide to Electrophysiology and Ion Channels Source: Publishing at the Library URL: [Link]

-

Title: Known experimental techniques to identify drug targets. Source: ResearchGate URL: [Link]

-

Title: Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity Source: PubMed URL: [Link]

-

Title: Patch clamp Source: Wikipedia URL: [Link]

-

Title: Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies Source: PubMed URL: [Link]

Sources

- 1. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 2. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 3. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 2nd Edition Open Textbook [pressbooks.claremont.edu]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. Patch clamp - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

pharmacology of 1-benzylpiperidine compounds

An In-Depth Technical Guide to the Pharmacology of 1-Benzylpiperidine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacology of compounds based on the 1-benzylpiperidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience, pharmacology, and medicinal chemistry. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for robust preclinical evaluation.

Introduction: The 1-Benzylpiperidine Scaffold

The 1-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse range of pharmacologically active agents. Its structural simplicity, consisting of a piperidine ring attached to a benzyl group, allows for extensive chemical modification, leading to compounds with a wide spectrum of activities, primarily targeting the central nervous system (CNS). While initially explored for various therapeutic applications, many compounds in this class have gained notoriety as designer drugs due to their psychostimulant properties. A thorough understanding of their pharmacology is therefore critical for both drug development and public health.

Core Pharmacological Profile: A Complex Interplay with CNS Targets

The primary pharmacological effects of 1-benzylpiperidine derivatives are mediated through their interaction with monoamine neurotransmitter systems. However, their activity is not limited to a single target, often exhibiting a complex profile that can include opioid and other receptor systems.

Primary Mechanism: Monoamine Reuptake Inhibition and Release

The hallmark of many psychoactive 1-benzylpiperidine compounds, such as 1-benzylpiperidine (BZP) itself, is their action as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike classical reuptake inhibitors (e.g., cocaine), which simply block the transporter, many 1-benzylpiperidine derivatives function as releasing agents, similar to amphetamine.

This mechanism involves being transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration and subsequent reverse transport (efflux) into the synaptic cleft. This dual action of reuptake inhibition and release results in a significant and sustained increase in extracellular levels of dopamine, norepinephrine, and serotonin, which underlies their characteristic stimulant effects.

Caption: Mechanism of 1-benzylpiperidine as a monoamine releasing agent.

Opioid Receptor Interactions

Certain derivatives of 1-benzylpiperidine have been shown to possess significant affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This adds another layer of complexity to their pharmacological profile, potentially contributing to their analgesic effects and abuse liability. For example, some compounds exhibit agonist activity at the MOR, which can produce effects similar to those of classical opioids like morphine.

Other CNS Targets

Beyond monoaminergic and opioid systems, some 1-benzylpiperidine analogs have been investigated for their activity at other CNS targets, including:

-

Sigma Receptors: These receptors are implicated in a variety of cellular functions and are a target for several psychoactive drugs.

-

NMDA Receptors: Antagonism at the NMDA receptor can produce dissociative anesthetic effects.

-

Calcium Channels: Some derivatives act as L-type calcium channel blockers, a property explored for potential cardiovascular applications.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-benzylpiperidine compounds is highly sensitive to their chemical structure. Understanding SAR is crucial for designing new molecules with desired selectivity and for predicting the effects of novel designer drugs.

-

Substitutions on the Benzyl Ring:

-

Position: The position of substituents (ortho, meta, para) on the benzyl ring significantly influences potency and selectivity for DAT, NET, and SERT.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the interaction with transporter binding sites. For instance, a 4-methyl or 4-chloro substitution on the benzyl ring can enhance dopamine releasing activity.

-

-

Substitutions on the Piperidine Ring:

-

Modifications to the piperidine ring can alter the compound's affinity and efficacy. For example, adding a hydroxyl group can change its pharmacokinetic properties and potential for hydrogen bonding with the target protein.

-

-

Bridging and Conformation:

-

The flexibility of the bond between the benzyl and piperidine moieties is important for optimal interaction with the binding pocket of the transporters. Constraining this flexibility through the introduction of rigid linkers can dramatically alter the pharmacological profile.

-

| Compound | Substitution | Primary Target(s) | Potency (IC50, nM) - DA Uptake | Potency (IC50, nM) - 5-HT Uptake |

| BZP | None | DAT, SERT, NET | ~100-200 | ~100-300 |

| mCPP | 3-chlorophenyl | SERT, 5-HT2c | >1000 | ~20 |

| TFMPP | 3-trifluoromethylphenyl | SERT, 5-HT1b/2c | >1000 | ~50 |

Note: IC50 values are approximate and can vary based on experimental conditions. This table illustrates the principle of how substitutions shift selectivity.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of 1-benzylpiperidine compounds dictates their onset, duration of action, and potential for drug-drug interactions.

-

Absorption: Most are readily absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.

-

Metabolism: Metabolism is extensive and primarily occurs in the liver via the cytochrome P450 (CYP450) enzyme system. Key metabolic pathways include:

-

Hydroxylation of the aromatic ring.

-

N-debenzylation , which cleaves the benzyl group, leading to the formation of piperidine and its metabolites.

-

Piperidine ring opening and subsequent degradation. The involvement of multiple CYP450 isoenzymes, such as CYP2D6, means that there is a significant potential for drug-drug interactions with other substances metabolized by these enzymes (e.g., antidepressants, antipsychotics).

-

Toxicology and Abuse Liability

The stimulant and psychoactive effects of many 1-benzylpiperidine derivatives have led to their widespread abuse. Acute toxicity is often characterized by sympathomimetic effects, including tachycardia, hypertension, hyperthermia, and agitation. Severe cases can lead to seizures, serotonin syndrome, and rhabdomyolysis. The combination of these drugs with other stimulants (e.g., MDMA) or alcohol can exacerbate these toxic effects.

The dopamine-releasing properties of these compounds suggest a high potential for psychological dependence and abuse, similar to that of amphetamine and cocaine.